Cas no 200563-48-0 (2-Butenamide,N-[(1E)-3-[(8E,11Z)-1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl]-1-propen-1-yl]-4-(methoxyimino)-,(2Z,4Z)-(-)-)

2-Butenamide,N-[(1E)-3-[(8E,11Z)-1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl]-1-propen-1-yl]-4-(methoxyimino)-,(2Z,4Z)-(-)- structure
200563-48-0 structure
Nombre del producto:2-Butenamide,N-[(1E)-3-[(8E,11Z)-1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl]-1-propen-1-yl]-4-(methoxyimino)-,(2Z,4Z)-(-)-
Número CAS:200563-48-0
MF:C27H32N2O8
Megavatios:512.551588058472
CID:289707

2-Butenamide,N-[(1E)-3-[(8E,11Z)-1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl]-1-propen-1-yl]-4-(methoxyimino)-,(2Z,4Z)-(-)- Propiedades químicas y físicas

Nombre e identificación

    • 2-Butenamide,N-[(1E)-3-[(8E,11Z)-1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl]-1-propen-1-yl]-4-(methoxyimino)-,(2Z,4Z)-(-)-
    • 2-Butenamide, N-[3-(1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl)-1-propenyl]-4-(methoxyimino)-,[3[E(2Z,4Z)],8E,11Z]-
    • 2-Butenamide,N-[(1E)-3-[(8E,11Z)-1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl]-1-propenyl]-4-(methoxyimino)-,(2Z,4Z)- (9CI)
    • Lobatamide B
    • YM 75518B
    • 2-Butenamide, N-[(1E)-3-[(8E,11Z)-1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl]-1-propen-1-yl]-4-(methoxyimino)-, (2Z,4Z)-(-)-
    • Lobatamide A
    • 200563-47-9
    • 199165-90-7
    • 215722-30-8
    • YM-75518
    • 200563-48-0
    • Renchi: 1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)
    • Clave inchi: JYHIHHYYXXKTTJ-UHFFFAOYSA-N
    • Sonrisas: CON=CC=CC(NC=CCC1OC(=O)C2C(=CC=CC=2O)CC=C(C)C(O)C=CC(C)OC(=O)C1)=O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 37
  • Xlogp3: 2.111

2-Butenamide,N-[(1E)-3-[(8E,11Z)-1,4,5,7,10,13-hexahydro-10,17-dihydroxy-7,11-dimethyl-1,5-dioxo-3H-2,6-benzodioxacyclopentadecin-3-yl]-1-propen-1-yl]-4-(methoxyimino)-,(2Z,4Z)-(-)- Literatura relevante

Proveedores recomendados
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.